3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.: 1429419-34-0
Cat. No.: VC7611459
Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1429419-34-0 |
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Molecular Formula | C5H3F3N4O4 |
Molecular Weight | 240.098 |
IUPAC Name | 3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole |
Standard InChI | InChI=1S/C5H3F3N4O4/c6-5(7,8)2-10-1-3(11(13)14)4(9-10)12(15)16/h1H,2H2 |
Standard InChI Key | ZSZFXOVFRPGVSR-UHFFFAOYSA-N |
SMILES | C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole, reflects its substitution pattern:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A trifluoroethyl group (-CH2CF3) at position 1.
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Nitro groups (-NO2) at positions 3 and 4.
Molecular Formula: C5H3F3N4O4
Molecular Weight: 240.11 g/mol
Key Structural Features:
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The electron-withdrawing nitro groups enhance electrophilicity and redox reactivity.
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The trifluoroethyl group increases lipophilicity, potentially improving membrane permeability in biological systems.
Comparative Analysis with Analogous Compounds
To contextualize its properties, Table 1 compares 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole with structurally related pyrazole derivatives:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
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3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1: -CH2CF3; 3,4: -NO2 | 240.11 | High electrophilicity, potential redox activity |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | 1: -CH2CF3; 4: -NO2 | 195.10 | Moderate lipophilicity, antimicrobial activity |
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine | 1: -CH2CF3; 3: -NH2 | 165.12 | Basic amine functionality, kinase inhibition potential |
The additional nitro group in the target compound likely amplifies its reactivity compared to mono-nitro analogs, making it a candidate for explosive materials or reactive intermediates.
Synthesis and Industrial Production
Synthetic Pathways
While no direct synthesis protocols for 3,4-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole are documented, a plausible route involves sequential nitration and trifluoroethylation:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine with 1,3-diketones or via [3+2] cycloaddition reactions.
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Trifluoroethylation: Reaction with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K2CO3) to introduce the -CH2CF3 group.
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Nitration: Sequential nitration using HNO3/H2SO4 at controlled temperatures (0–5°C) to install nitro groups at positions 3 and 4.
Critical Considerations:
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The order of substitution (trifluoroethylation before nitration) prevents nitro group displacement during alkylation.
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Di-nitration requires precise temperature control to avoid over-oxidation or ring degradation.
Industrial-Scale Manufacturing
Hypothetical large-scale production could employ:
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Continuous Flow Reactors: To manage exothermic nitration steps safely.
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Automated Purification Systems: Chromatography or crystallization to isolate the di-nitro product from mono-nitro byproducts.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Nitro groups impart susceptibility to thermal decomposition, necessitating storage below 25°C.
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Hydrolytic Stability: Resistant to hydrolysis due to the electron-withdrawing trifluoroethyl group stabilizing the pyrazole ring.
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Redox Activity: The nitro groups may undergo reduction to amines () under catalytic hydrogenation ().
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks at ~1520 cm⁻¹ (asymmetric NO2 stretch) and ~1350 cm⁻¹ (symmetric NO2 stretch).
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NMR Spectroscopy:
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¹H NMR: A singlet for the trifluoroethyl -CH2- group (~4.5 ppm) and pyrazole ring protons (~7.5–8.5 ppm).
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¹⁹F NMR: A triplet for the -CF3 group (~-70 ppm).
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Compound | Target Pathway | Hypothesized IC50 (μM) | Notes |
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3,4-Dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Kinase inhibition | 0.1–1.0 | Enhanced reactivity due to dual nitro groups |
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Bacterial efflux pumps | 5.0–10.0 | Moderate activity against Gram-positive strains |
Applications in Research and Industry
Medicinal Chemistry
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Prodrug Development: Nitro groups could serve as bioreductive triggers, releasing active amines in hypoxic tumor environments.
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Antiviral Agents: Pyrazole cores are explored in SARS-CoV-2 main protease inhibitors; nitro groups may enhance binding.
Materials Science
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Energetic Materials: Potential use as a high-energy-density compound in propellants, contingent on stability improvements.
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Coordination Chemistry: Nitro groups may act as ligands for transition metals in catalytic complexes.
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